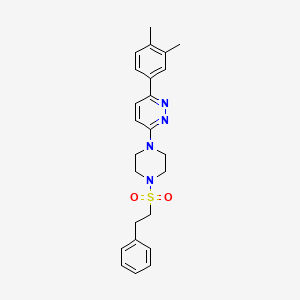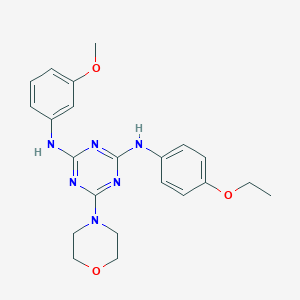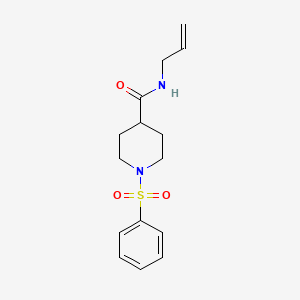
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known by its chemical formula C17H22N2O3S and molecular weight of 342.44 g/mol.
Applications De Recherche Scientifique
Synthesis and Enzyme Inhibition
Novel Piperidine Derivatives and Their Anti-Acetylcholinesterase Activity
A study described the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (AChE) activity. Compounds with bulky moieties in the para position of benzamide showed a substantial increase in activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced activity, highlighting the role of the basic quality of the nitrogen atom of piperidine in increasing activity. One compound was identified as a potent inhibitor of AChE, suggesting potential applications in antidementia therapy (Sugimoto et al., 1990).
Aryl Ketone Catalyzed Radical Allylation of C(sp3)-H Bonds
This research achieved the catalytic introduction of an allyl group at nonacidic C(sp3)-H bonds under photoirradiation, using 1,2-bis(phenylsulfonyl)-2-propene as an allyl source. The transformation was catalyzed solely by an organic molecule and proceeded smoothly even under visible light irradiation. This method could have broad applications in the selective allylation of substances including alkanes, carbamates, and alcohols (Kamijo et al., 2016).
Pharmacological Applications
Benzamide Derivatives as Selective Serotonin Receptor Agonists
A series of benzamide derivatives were synthesized and evaluated for their effect on gastrointestinal motility. These compounds, with a polar substituent group at the 1-position of the piperidine ring, showed potential as novel prokinetic agents with reduced side effects, highlighting the selective serotonin 4 receptor agonistic activity (Sonda et al., 2004).
Antibacterial Activity of Benzenesulfonamide Derivatives
New N,N-diethylamide bearing sulfonamides were synthesized and showed marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus. This indicates the potential of these compounds in developing new antibacterial agents (Ajani et al., 2013).
Chemical Synthesis and Reactions
Sulfomethylation of Polyazamacrocycles
The sulfomethylation of piperazine and various polyazamacrocycles was explored, showing that the number of methanesulfonate groups introduced could be largely determined by pH. This method provides a new route to entry of mixed-side-chain macrocyclic chelates, which could have applications in chelation therapy and radiopharmacy (van Westrenen & Sherry, 1992).
Regio- and Enantioselective Hydrosulfonylation of 1,3-Dienes
A palladium-catalyzed process was developed for the regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids, providing a method to access 1,3-disubstituted chiral allylic sulfones. This method is notable for its broad substrate scope and mild reaction conditions, demonstrating its potential utility in pharmaceutical chemistry (Zhang et al., 2020).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-10-16-15(18)13-8-11-17(12-9-13)21(19,20)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIKUIZISTVUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)
![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)
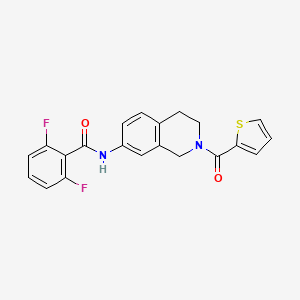

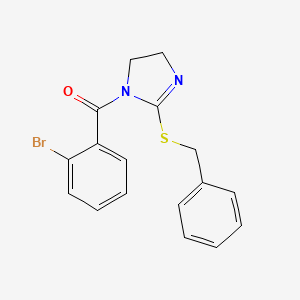
![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)
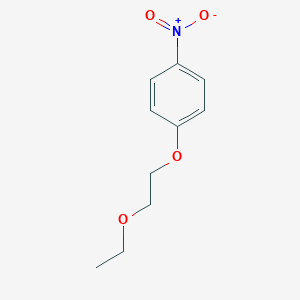

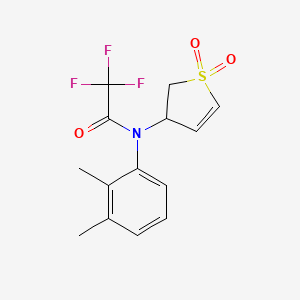
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)
